Magnesium hypophosphite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

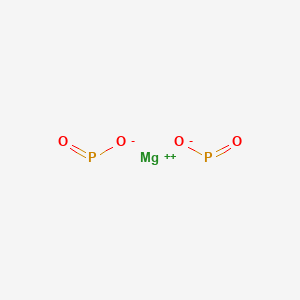

Magnesium hypophosphite is a chemical compound with the formula Mg(H₂PO₂)₂. It is a white crystalline solid that is soluble in water but insoluble in alcohol and ether. This compound is known for its high thermal and chemical stability, good mechanical and electrical properties, and environmentally friendly characteristics .

Méthodes De Préparation

Magnesium hypophosphite can be synthesized through the neutralization of hypophosphorous acid with magnesium oxide or magnesium hydroxide. The reaction produces a precipitate, which is then separated and dried to obtain this compound . The reaction can be represented as follows: [ \text{MgO} + 2\text{H}_3\text{PO}_2 \rightarrow \text{Mg(H}_2\text{PO}_2\text{)}_2 ]

Analyse Des Réactions Chimiques

Oxidation Reactions

Magnesium hypophosphite acts as a reducing agent , undergoing oxidation in the presence of strong oxidizers. Key reactions include:

Oxidation by Halogens

In acidic media, hypophosphite anions are oxidized to phosphite (HPO₃²⁻) or phosphate (PO₄³⁻):

Mg(H2PO2)2+4I2+6H2O→Mg(H2PO3)2+8HI+2H3PO4

-

Conditions : Acidic solution (HCl or H₂SO₄), room temperature.

-

Products : Magnesium phosphite, hydrogen iodide, and phosphoric acid .

Oxidation by Iodate

In reactions with iodate (IO₃⁻), hypophosphite is oxidized to phosphoric acid:

5H2PO2−+4IO3−+4H+→5H3PO4+2I2+2H2O

-

Kinetics : Rate-determining step involves tautomerization of hypophosphorous acid to its active form .

Reduction Reactions

Mg(H₂PO₂)₂ serves as a reducing agent in organic and inorganic syntheses:

Reduction of Diselenides

Hypophosphite reduces diselenides (R-Se-Se-R) to selenols (R-SeH):

R-Se-Se-R+H2PO2−+H2O→2R-SeH+HPO32−+H+

Metal Ion Reduction

Hypophosphite reduces metal ions (e.g., Cu²⁺, Ag⁺) to their elemental states:

Cu2++H2PO2−+H2O→Cu0+HPO32−+3H+

Thermal Decomposition

Upon heating, Mg(H₂PO₂)₂ decomposes into phosphine (PH₃), magnesium phosphate, and phosphorus:

3Mg(H2PO2)2ΔMg3(PO4)2+4PH3+P4+3H2O

Reaction Mechanisms

The reactivity of Mg(H₂PO₂)₂ is governed by the tautomerization equilibrium of hypophosphorous acid:

H3PO2(inactive)↔HP(OH)2(active)

-

Active Form : The rare tricoordinate phosphorus species (HP(OH)₂) drives redox reactions.

-

Rate Law : Oxidation kinetics follow dtd[H3PO2]=k[H3PO2][H+], with k≈0.24L\cdotpmol−1\cdotpmin−1 .

Comparative Reactivity

| Reagent | Conditions | Products | Key Difference |

|---|---|---|---|

| Iodine (I₂) | Acidic, 25°C | H₃PO₄, HI | Faster kinetics vs. chlorate/bromate |

| Cerium(IV) | H₂SO₄, 60°C | Ce(H₂PO₂)₃ complex | Forms stable coordination compounds |

| Sodium hypochlorite | Alkaline, 40°C | Na₃PO₄, NaCl | Requires basic medium for efficiency |

Kinetic Parameters for Oxidation

| Oxidizing Agent | pH | Temperature | Rate Constant (k) |

|---|---|---|---|

| I₂ | 1.5 | 25°C | 0.24L\cdotpmol−1\cdotpmin−1 |

| KIO₃ | 2.0 | 30°C | 0.18L\cdotpmol−1\cdotpmin−1 |

| AgNO₃ | 1.0 | 50°C | 0.31L\cdotpmol−1\cdotpmin−1 |

Applications De Recherche Scientifique

Chemical Applications

Reducing Agent : Magnesium hypophosphite is primarily utilized as a reducing agent in organic and inorganic synthesis reactions. Its ability to donate electrons makes it valuable in various chemical transformations, including the synthesis of pharmaceuticals and agrochemicals.

Stabilizer in Plastics : In the plastics industry, this compound serves as a stabilizer and flame retardant. Its incorporation into plastic formulations enhances thermal stability and reduces flammability, making it essential for safety compliance in construction materials .

Biological Applications

Nutritional Supplement : In agricultural practices, this compound acts as a nutrient supplement, providing essential magnesium and phosphorus to plants. This supplementation is crucial for improving crop yield and health, particularly in magnesium-deficient soils.

Veterinary Medicine : The compound has been studied for its effects on serum concentrations of inorganic phosphorus and magnesium in livestock. A notable study involved administering this compound intravenously to cows, which resulted in significant increases in serum magnesium levels while decreasing inorganic phosphorus levels . This application highlights its role in correcting metabolic disturbances related to mineral deficiencies.

Medical Applications

Drug Formulation : this compound is incorporated into formulations for treating conditions such as rheumatoid arthritis. Its role as a source of magnesium contributes to the therapeutic effects of these medications .

Case Studies in Human Health :

- A case study involving a patient with recurrent hypophosphatemia emphasized the importance of phosphorus metabolism for bone health. Although this compound was not directly used, it underscores the compound's relevance in managing phosphorus levels.

Industrial Applications

Flame Retardants : The compound's flame-retardant properties are increasingly utilized in various industries, including automotive and aerospace sectors, where lightweight materials are essential for improving fuel efficiency and reducing emissions .

Battery Technologies : With the rise of electric vehicles (EVs) and renewable energy technologies, this compound is gaining attention for its potential use in batteries and fuel cells, contributing to sustainable energy solutions .

Mécanisme D'action

The mechanism of action of magnesium hypophosphite involves its role as a reducing agent. It donates electrons to other substances, thereby reducing them. This property is utilized in various chemical reactions where reduction is required. The molecular targets and pathways involved include the reduction of metal ions and organic compounds .

Comparaison Avec Des Composés Similaires

Magnesium hypophosphite is compared with other metal hypophosphites such as aluminum hypophosphite and cerium hypophosphite. These compounds share similar properties, including high thermal and chemical stability and good mechanical and electrical properties. this compound is unique due to its specific applications in medicine and agriculture .

Similar Compounds

- Aluminum hypophosphite

- Cerium hypophosphite

- Sodium hypophosphite

This compound stands out for its versatility and environmentally friendly properties, making it a valuable compound in various fields.

Activité Biologique

Magnesium hypophosphite (Mg(H₂PO₂)₂) is a compound that has garnered attention for its biological activities, particularly in veterinary medicine and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables.

- Molecular Formula : Mg(H₂PO₂)₂

- Molecular Weight : 154.2819 g/mol

- Stereochemistry : Achiral

- Charge : Neutral

1. Veterinary Medicine

This compound is primarily used in veterinary settings as a supplement to correct metabolic disturbances related to magnesium and phosphorus deficiencies. Its effectiveness has been demonstrated in various studies.

- Case Study : A study involving twelve clinically healthy cows investigated the effects of intravenous (IV) this compound on serum inorganic phosphorus levels. The results indicated that cows receiving this compound showed a significant decrease in serum inorganic phosphorus levels compared to those who did not receive it, highlighting its role in managing mineral deficiencies .

2. Human Medicine

Historically, this compound was utilized as a tonic in human medicine. Although its use has diminished, recent studies have suggested its potential as an antimicrobial agent. Hypophosphites, including this compound, have shown efficacy as antibotulinal and antimicrobial inhibitors, which could be relevant in treating infections caused by resistant bacteria .

The biological activity of this compound can be attributed to its ability to influence phosphorus metabolism and its role in enzymatic processes. It acts as a source of both magnesium and phosphorus, which are essential for numerous biochemical pathways.

Effects on Serum Concentrations

In the aforementioned cow study, the administration of this compound resulted in:

- Increased serum magnesium levels across all treated cows.

- A significant decrease in serum inorganic phosphorus levels after rapid IV infusion compared to controls .

Comparative Analysis of Biological Activity

The following table summarizes the effects of this compound compared to other compounds used for similar purposes:

| Compound | Application Area | Effect on Serum Inorganic Phosphorus | Effect on Serum Magnesium |

|---|---|---|---|

| This compound | Veterinary Medicine | Decreased | Increased |

| Calcium Borogluconate | Veterinary Medicine | Increased | Variable |

| Potassium Phosphate | Human Medicine | Variable | Variable |

Research Findings

Recent research has focused on the broader implications of this compound beyond veterinary applications. For instance:

- Antimicrobial Properties : Studies have indicated that hypophosphites may inhibit the growth of certain pathogens, suggesting potential applications in infection control .

- Flame-Retardant Properties : While not directly related to biological activity, research into the thermal stability of this compound has revealed its utility in materials science, which may indirectly affect health through environmental exposure .

Propriétés

InChI |

InChI=1S/Mg.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQVSYFEKVIYCP-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO4P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56663-33-3 |

Source

|

| Record name | Magnesium bisphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056663333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bisphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.